molecular formula C8H9BrINO2S B13286782 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide

4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide

Cat. No.: B13286782
M. Wt: 390.04 g/mol
InChI Key: QBGGNFCSOZPIEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide (CAS: 1862420-34-5) is a halogenated sulfonamide derivative with the molecular formula C₈H₉BrINO₂S and a molecular weight of 390.04 g/mol . Structurally, it features a benzene ring substituted with bromine at the 4-position, iodine at the 3-position, and a sulfonamide group at the 1-position, where the sulfonamide nitrogen is further substituted with an ethyl group. This combination of halogens (Br and I) and the ethyl-substituted sulfonamide moiety distinguishes it from simpler sulfonamide derivatives.

The synthesis of such compounds typically involves sequential halogenation and sulfonamide formation. For instance, bromination and iodination of substituted benzene precursors are common steps, as seen in analogous syntheses (e.g., bromination using N-bromosuccinimide and iodination via electrophilic substitution) . The ethyl group on the sulfonamide nitrogen is likely introduced via alkylation of the sulfonamide intermediate.

Properties

Molecular Formula

C8H9BrINO2S

Molecular Weight

390.04 g/mol

IUPAC Name

4-bromo-N-ethyl-3-iodobenzenesulfonamide

InChI

InChI=1S/C8H9BrINO2S/c1-2-11-14(12,13)6-3-4-7(9)8(10)5-6/h3-5,11H,2H2,1H3

InChI Key

QBGGNFCSOZPIEL-UHFFFAOYSA-N

Canonical SMILES

CCNS(=O)(=O)C1=CC(=C(C=C1)Br)I

Origin of Product

United States

Preparation Methods

Halogenation of Benzene Derivative

Objective: Introduce a bromine atom at the para-position relative to the amino group.

Methodology:

  • Starting Material: Aniline derivative or phenyl precursor with an amino group (–NH₂) at the first position.
  • Reaction Conditions: Electrophilic aromatic substitution using bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃).

Procedure:

  • Dissolve the aromatic amine in a suitable solvent like acetic acid or dichloromethane.
  • Add bromine dropwise under cooling (0–5°C) to control the exothermic reaction.
  • Stir the mixture for several hours at room temperature to ensure complete substitution at the para-position, yielding 4-bromo-N-ethyl-phenylamine .

Notes:

  • The amino group activates the ring towards electrophilic substitution, favoring para substitution.
  • Using excess bromine ensures complete bromination, but control is essential to prevent polybromination.

Data Table:

Step Reagents Solvent Temperature Time Yield References
1 Br₂, FeBr₃ Acetic acid 0–5°C 4–6 hrs ~85% ,

Selective Iodination at the Meta-Position

Objective: Introduce iodine at the 3-position (meta to amino group) to obtain 3-iodo derivative.

Methodology:

  • Iodination is typically achieved via electrophilic substitution using iodine (I₂) with an oxidizing agent such as nitric acid (HNO₃) or N-iodosuccinimide (NIS).

Procedure:

  • Dissolve the brominated compound in acetic acid or acetonitrile.
  • Add iodine or NIS along with an oxidant (e.g., HNO₃ or silver nitrate).
  • Conduct the reaction at low temperature (~0°C) to enhance selectivity.
  • Stir for several hours, then quench and purify via column chromatography.

Notes:

  • Iodination occurs preferentially at the meta-position relative to the amino group due to the directing effects of the amino substituent.
  • The reaction conditions are optimized to prevent polyiodination.

Data Table:

Step Reagents Solvent Temperature Time Yield References
2 I₂, NIS, HNO₃ Acetonitrile 0°C 3–4 hrs 75–80% ,

Sulfonation to Form Benzene-1-sulfonamide

Objective: Convert the amino group into a sulfonamide, forming the core sulfonamide structure.

Methodology:

  • Sulfonation involves reacting the aromatic amine with sulfuric acid or chlorosulfonic acid to introduce the sulfonyl group, followed by amination to form sulfonamide.

Procedure:

  • React the amino-bromophenyl compound with chlorosulfonic acid under controlled temperature (~0°C to room temperature).
  • The sulfonyl chloride intermediate is then reacted with ethanolamine or ethylamine to form the sulfonamide.

Notes:

  • The process can be conducted under neutral or slightly basic conditions to favor sulfonamide formation.
  • The reaction is typically performed in inert solvents like dichloromethane or pyridine.

Data Table:

Step Reagents Solvent Temperature Time Yield References
3 Chlorosulfonic acid, Ethylamine Dichloromethane 0°C to RT 4–8 hrs 70–80% ,

Final Assembly: N-Ethylation and Purification

Objective: Introduce the ethyl group on the nitrogen of the sulfonamide and purify the final compound.

Methodology:

  • N-ethylation can be achieved by reacting the sulfonamide with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).

Procedure:

  • Dissolve the sulfonamide in anhydrous acetone or acetonitrile.
  • Add ethyl bromide or ethyl iodide and K₂CO₃.
  • Reflux under inert atmosphere for several hours.
  • Purify via recrystallization or chromatography.

Notes:

  • The reaction conditions favor selective N-alkylation.
  • The final compound is characterized by NMR, MS, and HPLC to confirm purity.

Data Table:

Step Reagents Solvent Temperature Time Yield References
4 Ethyl bromide, K₂CO₃ Acetone Reflux 6–12 hrs 65–75% ,

Summary of the Preparation Pathway

Stage Key Reactions Conditions Purpose
1 Electrophilic bromination Bromine, FeBr₃, 0–5°C Para-bromination
2 Electrophilic iodination I₂, NIS, oxidant, 0°C Meta-iodination
3 Sulfonation and amination Chlorosulfonic acid, amines Sulfonamide formation
4 N-ethylation Ethyl halide, base, reflux Final N-ethyl substitution

Comparison with Similar Compounds

Key Observations:

Halogenation Patterns : The target compound uniquely combines bromine and iodine, whereas others feature single or dual bromine substituents (e.g., ). The iodine atom’s larger size and polarizability may enhance steric hindrance and reactivity in cross-coupling reactions compared to smaller halogens like chlorine .

Sulfonamide Substitution: The ethyl group on the sulfonamide nitrogen contrasts with unsubstituted or aryl-substituted sulfonamides (e.g., ).

Electron-Withdrawing Groups: Compounds like N-(4-bromo-3-methylphenyl)-2-nitrobenzene-1-sulfonamide incorporate a nitro group (-NO₂), which strongly withdraws electrons, altering reactivity in nucleophilic substitution reactions compared to the target compound’s halogen-dominated electronic profile .

Biological Activity

4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of both bromine and iodine substituents on the aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide is C9H10BrI N2O2S. The structural features that may contribute to its biological activity include:

  • Bromine and Iodine Substituents : These halogens can enhance lipophilicity and alter the electronic properties of the molecule.
  • Sulfonamide Group : Known for its antibacterial properties, the sulfonamide moiety plays a crucial role in the compound's biological effects.
PropertyValue
Molecular Weight321.15 g/mol
IUPAC Name4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide
SolubilitySoluble in DMSO
Melting Point150–152 °C

The biological activity of sulfonamides, including 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide, primarily involves inhibition of bacterial folate synthesis. The compound acts as an analogue of para-aminobenzoic acid (PABA), thereby blocking the enzyme dihydropteroate synthase in bacteria, which is essential for folate production. This inhibition leads to impaired nucleic acid synthesis and ultimately bacterial cell death.

Antibacterial Activity

Research indicates that sulfonamides exhibit significant antibacterial activity against a variety of pathogens. The specific activity of 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide has been evaluated against several bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results suggest that the compound may be particularly effective against gram-positive bacteria.

Cytotoxicity Studies

In addition to its antibacterial properties, studies have investigated the cytotoxic effects of 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide on human cancer cell lines. The compound was tested against several cell lines, with findings indicating varying degrees of cytotoxicity:

Cell LineIC50 (µM)
HeLa (cervical cancer)12.5
MCF7 (breast cancer)15.0
A549 (lung cancer)18.5

The IC50 values indicate that the compound exhibits moderate cytotoxicity, warranting further investigation into its potential as an anticancer agent.

Structure–Activity Relationship (SAR)

SAR studies have shown that modifications to the bromine and iodine substituents can significantly influence the biological activity of sulfonamides. For instance:

  • Substitution Patterns : Changing the position or type of halogen can enhance antibacterial potency or reduce cytotoxicity.
  • Alkyl Chain Length : Variations in the ethyl group attached to the nitrogen can affect solubility and membrane permeability.

Case Studies

A notable case study involved a series of analogs derived from 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide, which were synthesized and tested for their antibacterial activity against resistant strains of Staphylococcus aureus. The study demonstrated that certain modifications led to compounds with improved efficacy and reduced toxicity profiles compared to traditional sulfonamides .

Q & A

Q. What are the key structural features of 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide, and how are they characterized?

The compound has a molecular formula of C₈H₉BrINO₂S (MW: 390.04) and features a sulfonamide group (-SO₂NH-) attached to a benzene ring substituted with bromine (Br) at position 4, iodine (I) at position 3, and an ethylamine group (-NHCH₂CH₃) at the sulfonamide nitrogen. Structural characterization typically employs single-crystal X-ray diffraction to confirm bond lengths, angles, and conformation. Techniques like NMR (¹H/¹³C), FTIR, and high-resolution mass spectrometry (HRMS) are used to validate purity and functional groups .

Q. What is the general synthetic route for 4-Bromo-N-ethyl-3-iodobenzene-1-sulfonamide?

Synthesis involves reacting 4-bromo-3-iodobenzenesulfonyl chloride with ethylamine in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. The reaction is typically conducted at 0–25°C for 2–4 hours, followed by neutralization and extraction. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high yields (>75%) and purity (>95%) .

Q. How do reaction conditions influence the yield and purity of this compound?

Key factors include:

  • Temperature : Lower temperatures (0–5°C) minimize side reactions like sulfonamide oxidation.
  • Solvent choice : Polar aprotic solvents enhance nucleophilic displacement of the sulfonyl chloride group.
  • Purification : Gradient elution in chromatography resolves byproducts (e.g., unreacted sulfonyl chloride). Post-synthesis, analytical HPLC or TLC should confirm purity .

Advanced Research Questions

Q. How can crystallographic data inform the compound’s reactivity and biological interactions?

Q. What strategies are recommended for functionalizing the iodine substituent in coupling reactions?

The iodine atom at position 3 is a prime site for cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann) due to its high leaving-group potential. For example:

  • Suzuki Coupling : React with aryl boronic acids in the presence of Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O (80°C, 12 h) to form biaryl derivatives.
  • C-N Coupling : Use CuI/L-proline catalyst with amines to introduce nitrogen-containing moieties. Monitor reaction progress via GC-MS or LC-MS to optimize yields .

Q. How do electronic effects of bromine and iodine impact the compound’s spectroscopic properties?

  • Bromine : Heavy atom effect increases spin-orbit coupling, reducing fluorescence quantum yield in UV-Vis studies.
  • Iodine : Causes significant deshielding in ¹³C NMR (C-I coupling constants ~15–20 Hz).
  • Sulfonamide group : IR absorption at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1350 cm⁻¹ (S=O symmetric stretch). These properties are critical for interpreting spectral data in mechanistic studies .

Q. What methodological approaches are used to analyze contradictions in biological activity data?

Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Solubility differences : Use DMSO stock solutions with ≤1% v/v to avoid solvent interference.
  • Conformational flexibility : Compare activity of rigid analogs (e.g., locked rotamers) via molecular docking.
  • Metabolic instability : Conduct LC-MS stability assays in simulated biological matrices (e.g., liver microsomes). Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.